

# Clibucaine Hydrochloride: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Clibucaine hydrochloride*

CAS No.: 93940-33-1

Cat. No.: B12293882

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## Introduction

**Clibucaine hydrochloride** is a local anesthetic agent belonging to the amide class of compounds. This technical guide provides an in-depth overview of its fundamental molecular and physicochemical properties, mechanism of action, and key experimental protocols relevant to its application in research and drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and study this compound.

## Core Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical characteristics of **Clibucaine hydrochloride** is fundamental to its application in experimental settings and formulation development.

## Molecular Formula and Weight

The chemical structure of **Clibucaine hydrochloride** comprises a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine. The hydrochloride salt enhances

its solubility in aqueous media.

Property	Value	Source
Chemical Name	N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide;hydrochloride	PubChem[1]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	351.7 g/mol	PubChem[1]
CAS Number	93940-33-1	PubChem[1]
Parent Compound (Clibucaine)	C <sub>15</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O	MedchemExpress.com
Parent Compound Molecular Weight	315.24 g/mol	MedchemExpress.com

## Physicochemical Characteristics (Computed)

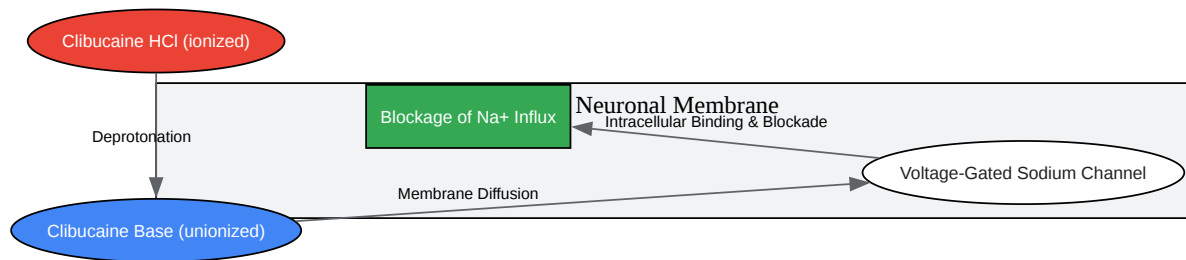
The following table summarizes key physicochemical properties of **Clibucaine hydrochloride** computed by PubChem. These values are crucial for predicting the compound's behavior in biological systems and for designing analytical methods. It is important to note that these are computationally derived and experimental verification is recommended for critical applications.

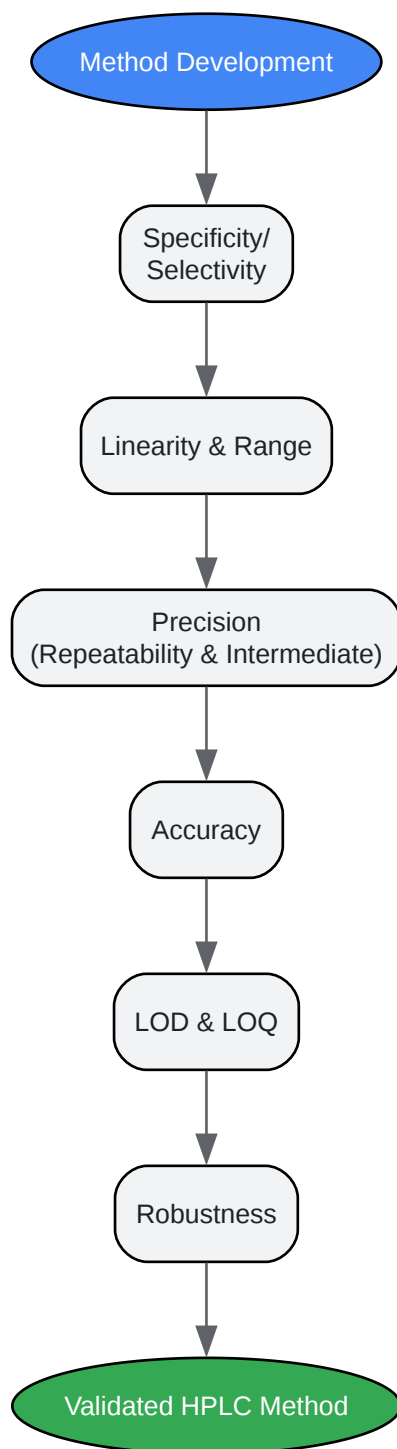
Property	Computed Value	Significance in Drug Development	Source
XLogP3	3.6	Predicts lipophilicity and ability to cross cell membranes.	PubChem
Hydrogen Bond Donor Count	2	Influences solubility and binding to target molecules.	PubChem[1]
Hydrogen Bond Acceptor Count	2	Affects solubility and interactions with biological targets.	PubChem[1]
Rotatable Bond Count	4	Relates to conformational flexibility and binding affinity.	PubChem[1]
Topological Polar Surface Area	32.3 Å <sup>2</sup>	Predicts drug transport properties.	PubChem[1]
Heavy Atom Count	21	A basic descriptor of molecular size.	PubChem[1]

## Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

As a local anesthetic, **Clibucaine hydrochloride**'s primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.

The process can be visualized as a multi-step interaction:





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## Sources

- [1. Clibucaine hydrochloride | C15H21Cl3N2O | CID 44146892 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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